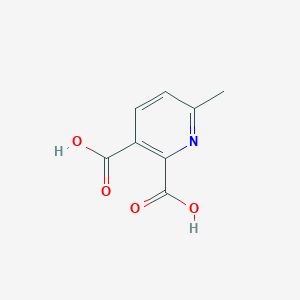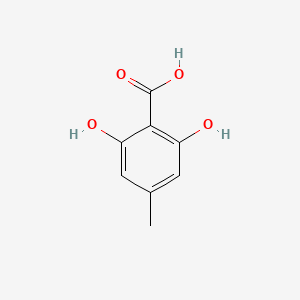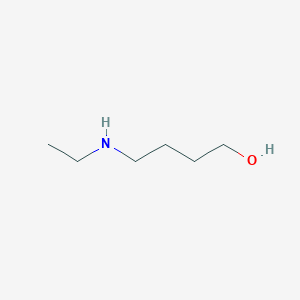
cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Overview
Description
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a chemical compound with the linear formula [(CH3)2NCH2CH2N(CH3)2]PdCl2 . It is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, and Negishi coupling .
Molecular Structure Analysis
The molecular weight of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is 293.53 . The SMILES string representation is Cl[Pd]Cl.CN©CCN©C .Chemical Reactions Analysis
As a catalyst, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is used in cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .Physical And Chemical Properties Analysis
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a yellow powder . Its melting point is 245 °C (dec.) (lit.) .Scientific Research Applications
Catalyst for Cross-Coupling Reactions
This compound is used as a catalyst in cross-coupling reactions . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst.
Catalyst for Catalytic Reduction Reactions
It also serves as a catalyst in catalytic reduction reactions . These reactions involve the decrease in oxidation state of a molecule, atom, or ion by gaining electrons.
Preparation of Silyl Ethers
The compound is used in the preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols . Silyl ethers are protective groups used in organic chemistry, often for protecting alcohols.
Oxidative Carbonylation Reactions
It plays a role in oxidative carbonylation reactions . These reactions involve the direct incorporation of CO (carbon monoxide) into organic substrates.
Formation of Anionic Organometallic Complex
The compound is actively involved in the formation of anionic organometallic complex . These complexes are used in various fields such as catalysis, materials science, and medicinal chemistry.
Ligand for Metal Ions
It is used as a ligand for metal ions like zinc and copper . In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.
Intermediates in Catalytic and Stoichiometric Cascade Sequences
Palladium(IV) complexes, such as cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II), have been proposed as intermediates in catalytic cycles of multicomponent coupling and annulation reactions . These reactions are important tools in organic synthesis.
Safety and Hazards
Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with eyes, skin, or clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
It is known that palladium complexes are often used as catalysts in various chemical reactions .
Mode of Action
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is known to act as a catalyst in several types of reactions. These include cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .
Biochemical Pathways
Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactions it catalyzes .
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) would depend on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, potentially leading to various outcomes depending on the reactants involved .
Action Environment
The action, efficacy, and stability of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be influenced by various environmental factors. These might include the presence of other reactants, temperature, pH, and other conditions specific to the reactions it catalyzes .
properties
IUPAC Name |
dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOUSQLMIDWVAY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
CAS RN |
14267-08-4 | |
| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)






![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)


